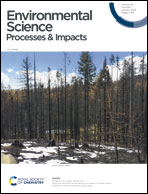Screening the baseline fish bioconcentration factor of various types of surfactants using phospholipid binding data†
Environmental Science: Processes & Impacts Pub Date: 2021-11-10 DOI: 10.1039/D1EM00327E
Abstract
Fish bioconcentration factors (BCFs) are commonly used in chemical hazard and risk assessment. For neutral organic chemicals BCFs are positively correlated with the octanol–water partition ratio (KOW), but KOW is not a reliable parameter for surfactants. Membrane lipid–water distribution ratios (DMLW) can be accurately measured for all kinds of surfactants, using phospholipid-based sorbents. This study first demonstrates that DMLW values for ionic surfactants are more than 100 000 times higher than the partition ratio to fish-oil, representing neutral storage lipid. A non-ionic alcohol ethoxylate surfactant showed almost equal affinity for both lipid types. Accordingly, a baseline screening BCF value for surfactants (BCFbaseline) can be approximated for ionic surfactants by multiplying DMLW by the phospholipid fraction in tissue, and for non-ionic surfactants by multiplying DMLW by the total lipid fraction. We measured DMLW values for surfactant structures, including linear and branched alkylbenzenesulfonates, an alkylsulfoacetate and an alkylethersulfate, bis(2-ethylhexyl)-surfactants (e.g., docusate), zwitterionic alkylbetaines and alkylamine-oxides, and a polyprotic diamine. Together with sixty previously published DMLW values for surfactants, structure–activity relationships were derived to elucidate the influence of surfactant specific molecular features on DMLW. For 23 surfactant types, we established the alkyl chain length at which BCFbaseline would exceed the EU REACH bioaccumulation (B) threshold of 2000 L kg−1, and would therefore require higher tier assessments to further refine the BCF estimate. Finally, the derived BCFbaseline are compared with measured literature in vivo BCF data where available, suggesting that refinements, most notably reliable estimates of biotransformation rates, are needed for most surfactant types.

Recommended Literature
- [1] Back cover
- [2] Compliments of confinements: substitution and dimension induced magnetic origin and band-bending mediated photocatalytic enhancements in Bi1−xDyxFeO3 particulate and fiber nanostructures†
- [3] Synergistic effect of hydroxypropyl-β-cyclodextrin encapsulated soluble ferrocene and the gold nanocomposite modified glassy carbon electrode for the estimation of NO in biological systems
- [4] DFT studies on the mechanism of palladium catalyzed arylthiolation of unactive arene to diaryl sulfide†
- [5] Li ion battery materials with core–shell nanostructures
- [6] Sorption-enhanced mixed-gas transport in amine functionalized polymers of intrinsic microporosity (PIMs)†
- [7] Brookite-type TiO2nanotubes
- [8] A stochastic route to simulate the growth of porous anodic alumina†
- [9] Selective anion sensing by a ruthenium(ii)–bipyridyl-functionalized tripodal tris(urea) receptor†
- [10] Front cover










